2'-Azidoacetophenone
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Overview
Description
2’-Azidoacetophenone is an organic compound that is used in scientific research and development . It is a part of the AldrichCPR product line from Sigma-Aldrich . The empirical formula of 2’-Azidoacetophenone is C8H7N3O, and it has a molecular weight of 161.16 .
Synthesis Analysis
The synthesis of 2’-Azidoacetophenone derivatives has been achieved through copper-catalyzed azide–alkyne cycloaddition . The reaction was observed to be accelerated by ultrasound compared to conventional heating . Another approach involves the one-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols .
Molecular Structure Analysis
The molecular structure of 2’-Azidoacetophenone consists of an azido group (N3) attached to the second carbon of the acetophenone group . The SMILES string representation of the molecule is CC(=O)c1ccc(cc1)N=[N+]=[N-]
.
Chemical Reactions Analysis
2’-Azidoacetophenone has been used in the synthesis of 2’- (1,2,3-triazoyl)-acetophenones . The reaction involves copper-catalyzed azide–alkyne cycloaddition of 2’-azidoacetophenone with alkynes .
Scientific Research Applications
Synthesis of Optically Pure Compounds :
- Enzymatic Synthesis of 2-Azido-1-arylethanols :Research demonstrated the enzymatic synthesis of optically pure 2-azido-1-arylethanols, using alpha-azidoacetophenone derivatives. This process, catalyzed by enzymes from Candida magnoliae and Saccharomyces cerevisiae, offers an effective route to these compounds. These 2-azido-1-arylethanols were further used to create triazole-containing beta-adrenergic receptor blocker analogues via click chemistry, showing potential biological activity (Ankati et al., 2008).
Molecular Docking and Inhibition Studies :
- Inhibition of Monoamine Oxidase Activity :A study focused on the synthesis of 2′-(1,2,3-triazoyl)-acetophenones using 2′-azidoacetophenone. The compounds showed inhibitory effects on monoamine oxidase, an enzyme crucial in neurotransmitter degradation. These inhibitors have implications for treating neuropsychiatric disorders like depression and Parkinson's disease (Costa et al., 2021).
Photochemistry and Photolysis Studies :
- Photolysis of p-Azidoacetophenone :Research into the photolysis of p-azidoacetophenone revealed the formation of reactive intermediates like singlet and triplet nitrenes in various solvents. These findings are significant for understanding the photochemistry of azidoacetophenones and their potential in photoaffinity labeling (Cline, Mandel, & Platz, 2007).
Asymmetric Transfer Hydrogenation :
- Synthesis of Optically Active Amino Alcohols :A study showcased the effective reduction of 2-substituted acetophenones (including 2-azidoacetophenone) to optically active alcohols. These alcohols were further converted to amino alcohols with high enantiomeric excess, highlighting the compound's role in creating optically active molecules (Watanabe, Murata, & Ikariya, 2002).
Photoaffinity Labeling :
- Synthesis of Azido Analogues for Biochemical Target Identification :The synthesis of azido analogues of certain compounds for photoaffinity labeling was explored. These studies are crucial for identifying biochemical receptors and understanding molecular interactions (Palmer et al., 2007).
Thermal Rearrangement Studies :
- Conversion to Functionalized 1,3-Oxazoles :α-Azidoacetophenones were converted to 1,3-oxazoles via a novel thermal rearrangement process. This transformation indicates the compound's utility in synthesizing heterocyclic compounds (Shah et al., 2013).
Safety and Hazards
Future Directions
The future directions of 2’-Azidoacetophenone research could involve further exploration of its synthesis methods and its potential applications in the development of new compounds. For instance, the synthesized 2’- (1,2,3-triazoyl)-acetophenones have shown inhibitory effects on both MAO-A and B isoform activities in vitro, suggesting potential applications in treating monoamine deficit related-neuropsychiatric disorders .
Mechanism of Action
Target of Action
Related compounds have been found to inhibit the activity of monoamine oxidase (mao), an enzyme responsible for the degradation of monoamine neurotransmitters .
Biochemical Pathways
If it indeed acts as a mao inhibitor, it could affect the metabolism of monoamine neurotransmitters, potentially impacting pathways related to mood regulation and other neurological functions .
Result of Action
If it acts as a MAO inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have effects on mood and behavior .
Biochemical Analysis
Biochemical Properties
2’-Azidoacetophenone has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones, a process catalyzed by copper . The nature of these interactions involves the azide–alkyne cycloaddition of 2’-Azidoacetophenone with alkynes .
Molecular Mechanism
The molecular mechanism of 2’-Azidoacetophenone involves its reaction with alkynes to form 2′- (1,2,3-triazoyl)-acetophenones . This reaction is catalyzed by copper and results in compounds that can inhibit the activity of MAO . This inhibition could lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
Its use in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its role in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones suggests that it may interact with enzymes or cofactors in these pathways .
Properties
IUPAC Name |
1-(2-azidophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-2-3-5-8(7)10-11-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUJRODIVADEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic applications of 2'-Azidoacetophenone?
A1: this compound serves as a precursor to various heterocyclic compounds. For example, it undergoes flash vacuum pyrolysis (FVP) at 650°C to yield indoxyl, a crucial intermediate in synthesizing indigo dyes and other indole derivatives []. Furthermore, reacting this compound with methoxymethylene Meldrum's acid, followed by FVP, provides access to 1-hydroxy-9H-pyrrolo[1,2-a]indol-9-one and pyrano[3,2-b]indol-2(5H)-one, showcasing its utility in constructing complex heterocyclic frameworks [].
Q2: How does the azide functionality in this compound react under Vilsmeier conditions?
A2: Interestingly, the azide group in this compound displays unique reactivity under Vilsmeier conditions. Instead of the expected electrophilic attack on the aromatic ring, the azide nitrogen attacks the in situ generated iminium species []. This reaction pathway provides a novel route to 5-aryloxazole-4-carboxaldehydes, highlighting the distinct reactivity of this compound in the presence of Vilsmeier reagent [].
Q3: Can this compound be used to synthesize triazole derivatives?
A3: Yes, this compound serves as an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click" chemistry. Reacting this compound with various terminal acetylenes under CuAAC conditions efficiently produces a diverse library of 2’-(1,2,3-triazoyl)-acetophenones []. This method offers a powerful tool for rapidly generating triazole derivatives with potential biological activities.
Q4: Are there any stereoselective transformations involving this compound?
A4: Yes, this compound can be converted to optically active 2-azido-1-phenylethanols through asymmetric reduction. This transformation utilizes oxazaborolidine-borane complexes as chiral catalysts, enabling the synthesis of enantioenriched alcohols []. This method offers a valuable approach for introducing chirality into molecules derived from this compound, expanding its synthetic utility.
Q5: Beyond heterocycle synthesis, what other transformations are possible with this compound?
A5: The carbonyl group in this compound can be selectively functionalized without affecting the azide moiety. For instance, reacting this compound with Vilsmeier reagent at room temperature leads to selective chloroformylation, yielding α-azido-β-chlorovinyl azides []. This selectivity allows for further manipulation of the molecule, highlighting the orthogonal reactivity of different functional groups in this compound.
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